molecular formula C13H15N3O4 B3043146 ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 75020-41-6

ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3043146
CAS RN: 75020-41-6
M. Wt: 277.28 g/mol
InChI Key: QWFITUXUBABYHT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the hydroxy group (-OH) could potentially be involved in acid-base reactions. The triazole ring could participate in various organic reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. This process highlights the flexible and diverse synthetic routes available for such compounds (Pokhodylo & Obushak, 2022).
  • The study of π-hole tetrel bonding interactions in derivatives of ethyl 1H-1,2,3-triazole-4-carboxylates, including ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, has been conducted. This research demonstrates the importance of such interactions in the molecular structure and stability of these compounds (Ahmed et al., 2020).

Medicinal Chemistry and Pharmaceutical Applications

  • Certain triazole derivatives, including 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl-acetic acid ethyl ester, have shown potential anticancer activity. This highlights the relevance of triazole compounds in the development of new therapeutic agents (Bekircan et al., 2008).
  • The synthesis of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) and its application in solid-phase peptide synthesis using Fmoc chemistry underlines the utility of such compounds in the synthesis of complex molecules like peptides (Jiang et al., 1998).

Material Science and Molecular Engineering

  • Research into the synthesis of 1,5-disubstituted 1,2,3-triazoles, including 1-(4-methoxybenzyl)-5-(4-methylphenyl)1H-1,2,3-triazole, has implications in material science, particularly in the development of new materials with specific molecular properties (Vo, 2020).

properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(18)11-12(17)16(15-14-11)8-9-4-6-10(19-2)7-5-9/h4-7,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFITUXUBABYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN(C1=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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